4-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide
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Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a chlorine atom and an amide group. The amide group is further substituted with a phenyl group and a sulfonyl group. The sulfonyl group is attached to a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene and pyrimidine rings are aromatic, providing stability to the molecule. The chlorine atom, amide group, and sulfonyl group would contribute to the polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzene ring might undergo electrophilic aromatic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions. The sulfonyl group might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of polar groups like the amide and sulfonyl groups would likely make it somewhat soluble in polar solvents. The aromatic rings might contribute to its UV-visible absorption spectrum .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Sigma Receptor Modulation : Some derivatives of this compound exhibit affinity for sigma receptors, which play roles in neuroprotection and cellular signaling . Further studies explore its potential in neurological disorders.
Organic Synthesis and Chemical Reactions
- Benzylic Halide Reactions : The benzylic chlorine atom in this compound can undergo substitution reactions. For instance, it may participate in nucleophilic substitution (SN1) reactions . Researchers explore its reactivity and synthetic applications.
Future Directions
The study of novel benzamide and pyrimidine derivatives is a promising area of research, given the wide range of biological activities these compounds can have. Future research could involve synthesizing this compound and testing its biological activity, as well as studying its physical and chemical properties in more detail .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit certain enzymes
Mode of Action
It is known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the enzyme’s function . The exact interaction and resulting changes would depend on the specific target.
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, including those involved in cell proliferation . The downstream effects would depend on the specific pathway and target.
Result of Action
Similar compounds have been reported to have antiproliferative activity against cancer cell lines . The exact effects would depend on the specific target and mode of action.
properties
IUPAC Name |
4-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c1-12-11-18(22-13(2)21-12)24-28(26,27)17-9-7-16(8-10-17)23-19(25)14-3-5-15(20)6-4-14/h3-11H,1-2H3,(H,23,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTMFJXOSYKARJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide |
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